4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with chloro, fluorophenyl, and tolyl groups. Its structural complexity and potential biological activities make it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions. One common approach is the palladium-catalyzed direct arene C–H fluoroalkoxylation of 4-aryl-pyrrolo[2,3-d]pyrimidine derivatives with fluorinated alcohols . This method allows for highly site-selective mono- or bis-fluoroalkoxylation by tuning the reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolo[2,3-d]pyrimidine derivatives .
Scientific Research Applications
4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole: This compound is a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump.
4-Fluorophenol: This compound is structurally simpler but shares the fluorophenyl group.
Uniqueness
4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of the pyrrolo[2,3-d]pyrimidine core.
Properties
Molecular Formula |
C19H13ClFN3 |
---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
4-chloro-5-(4-fluorophenyl)-7-(3-methylphenyl)pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C19H13ClFN3/c1-12-3-2-4-15(9-12)24-10-16(13-5-7-14(21)8-6-13)17-18(20)22-11-23-19(17)24/h2-11H,1H3 |
InChI Key |
CUIGPCHXGVRYGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=C2N=CN=C3Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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